4-(Difluoromethyl)-2,5-difluorobenzoic acid

Description

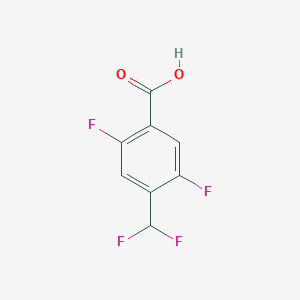

4-(Difluoromethyl)-2,5-difluorobenzoic acid (molecular formula: C₈H₅F₄O₂, molecular weight: 234.12 g/mol) is a fluorinated benzoic acid derivative featuring fluorine substituents at the 2- and 5-positions of the aromatic ring and a difluoromethyl (-CF₂H) group at the 4-position. This structural configuration combines strong electron-withdrawing effects from the fluorine atoms and the difluoromethyl group, which significantly influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula |

C8H4F4O2 |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-2,5-difluorobenzoic acid |

InChI |

InChI=1S/C8H4F4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7H,(H,13,14) |

InChI Key |

NAFWSHOGYSIDBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the difluoromethylation of a suitable benzoic acid derivative. This process often employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, employing catalysts such as palladium or nickel can facilitate the difluoromethylation process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel materials with specific properties, such as increased thermal stability and resistance to degradation.

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.

Industry: Industrially, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets in plants and pests makes it an effective ingredient in crop protection products.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2,5-difluorobenzoic acid exerts its effects involves interactions with specific molecular targets. In pharmaceuticals, it may inhibit or activate enzymes, receptors, or other proteins, leading to therapeutic effects. The difluoromethyl group can enhance binding affinity and selectivity for these targets, contributing to the compound’s efficacy.

Comparison with Similar Compounds

Solubility

- The target compound is expected to exhibit high solubility in organic solvents (e.g., methanol, dichloromethane) due to increased lipophilicity from fluorine atoms, similar to 2,5-difluoro-4-methylbenzoic acid . However, its water solubility is likely low, as seen in structurally related fluorobenzoic acids .

- In contrast, 4-(dimethylamino)-3,5-difluorobenzoic acid shows enhanced water solubility due to the polar dimethylamino group .

Stability

Pharmaceuticals

- Fluorinated benzoic acids are widely used to improve drug bioavailability and metabolic stability . For example, 3,4-difluorobenzoic acid derivatives have shown efficacy in suppressing bacterial virulence . The target compound’s difluoromethyl group could enhance binding affinity in enzyme inhibition studies.

Environmental Tracers

- 2,5-Difluorobenzoic acid and 2,4,5-trifluorobenzoic acid are established tracers due to their low detection limits (ppb range) and resistance to degradation . The target compound’s additional difluoromethyl group may improve tracer performance by reducing interference in complex matrices .

Data Table: Comparative Analysis of Fluorinated Benzoic Acids

Key Findings and Implications

Acidity : The target compound’s acidity surpasses that of 2,5-difluorobenzoic acid and 4-methyl analogs due to cumulative electron-withdrawing effects from fluorine and the difluoromethyl group .

Stability : Enhanced environmental stability positions it as a promising tracer, outperforming simpler fluorobenzoic acids in long-term studies .

Drug Design: The difluoromethyl group may improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism, compared to non-fluorinated analogs .

Biological Activity

4-(Difluoromethyl)-2,5-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of difluoromethyl and difluoro groups, which significantly influence its chemical behavior and interactions with biological systems. The unique structural features of this compound suggest potential applications in medicinal chemistry and materials science.

Structure and Functional Groups

The molecular structure of this compound includes:

- Difluoromethyl group : Enhances lipophilicity and may improve binding interactions with biological targets.

- Carboxylic acid group : Facilitates ionic interactions with proteins and enzymes.

Types of Reactions

This compound can participate in various chemical reactions, including:

- Substitution Reactions : The difluoromethyl and fluorine atoms can undergo nucleophilic or electrophilic substitutions.

- Oxidation/Reduction : Can be oxidized or reduced to form different derivatives.

- Coupling Reactions : Engages in coupling reactions such as Suzuki-Miyaura coupling to synthesize more complex molecules.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic/electrophilic substitutions | Various substituted benzoic acids |

| Oxidation/Reduction | Formation of different functional groups | Reduced or oxidized derivatives |

| Coupling | Formation of complex organic molecules | Coupled aromatic compounds |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated groups enhance the compound's binding affinity through:

- Hydrophobic interactions : Increased lipophilicity aids in membrane permeability.

- Hydrogen bonding : The carboxylic acid group can form ionic bonds with positively charged residues in target proteins.

Research Findings

Several studies have investigated the biological properties of this compound:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, suggesting potential therapeutic applications in drug development.

- Receptor Binding : The compound has been explored for its ability to bind to specific receptors, which could lead to modulation of various biological pathways.

- Pharmacological Properties : Derivatives of this compound are being evaluated for their pharmacological properties, including anti-inflammatory and antitumor activities.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme by this compound demonstrated an IC50 value indicative of moderate potency. This suggests that modifications to the structure could enhance its inhibitory effects.

Case Study 2: Antitumor Activity

In vitro assays have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this scaffold.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate potency (IC50 values) | |

| Receptor Binding | Potential modulation of biological pathways | |

| Antitumor Activity | Selective cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.